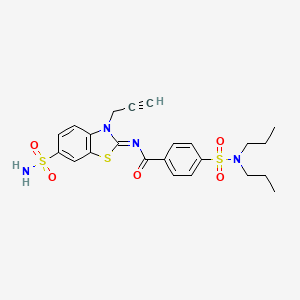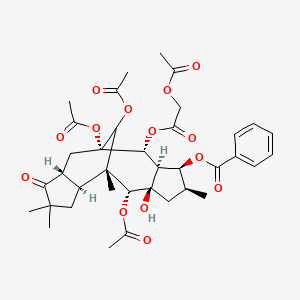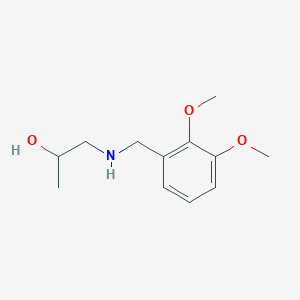![molecular formula C26H29NO11 B2370309 Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate CAS No. 1094685-02-5](/img/structure/B2370309.png)
Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C26H29NO11 and its molecular weight is 531.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
- Research on structurally similar compounds, such as Methyl 1'-(acetamido)ferrocene-1-carboxylate, has provided insights into molecular structures and interactions. These studies focus on understanding the planarity and orientation of groups like the acetamido group in relation to cyclopentadienyl rings, which is crucial in determining molecular properties and behavior (Cetina, Djaković, Semenčić, & Rapić, 2009).
Photoremovable Protecting Groups
- Derivatives of similar chemical structures have been investigated as photoremovable protecting groups. These studies are essential for the controlled release of carboxylates or phosphates in various scientific applications, emphasizing the importance of light-absorption properties (Šebej et al., 2013).
Synthesis and Chemical Properties
- The synthesis, tautomeric forms, and specific intermolecular interactions of chemically related molecules like methylated 6-hydroxypyridazine-3-carboxylic acid are explored to understand the effects of methylation on interactions and lipophilicity. This research aids in comprehending how structural changes impact chemical properties (Katrusiak, Piechowiak, & Katrusiak, 2011).
Antibacterial Applications
- Compounds like 5,6-Dimethoxynaphthalene-2-carboxylic acid, which have structural similarities, have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria. Such research is vital for the development of new antibacterial agents (Göksu & Uğuz, 2005).
Catalytic Applications
- Studies on related compounds, such as the use of Fe3O4 magnetic nanoparticle for the synthesis of naphthalene derivatives, highlight the potential of using specific catalysts in organic synthesis. This area of research opens up possibilities for more efficient and environmentally friendly synthetic processes (Mokhtary & Torabi, 2017).
Crystal Structure Analysis
- Crystal structure studies, like those conducted on p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, provide essential information about molecular conformation and intermolecular interactions. This knowledge is critical in fields like drug design and materials science (Peikow et al., 2006).
Spectrophotometric Properties
- The spectrophotometric properties of similar compounds have been explored for potential analytical applications. Understanding how structural features affect light absorption and emission is crucial for developing new spectroscopic methods and materials (Barabash et al., 2020).
Synthesis of Acetamides
- Research on the synthesis of acetamides, such as N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, is relevant for understanding the chemical behavior and potential applications of structurally related compounds in various fields, including medicinal chemistry (Raju et al., 2022).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used as substrates forgalactosyl transferase , a pivotal element in the etiology of various pathologies, including cancer .
Mode of Action
It’s known that similar compounds function as progressive components in the realm of biomedicine and allied research .
Biochemical Pathways
The related compound, galactosyl transferase, plays a significant role in various biochemical pathways, particularly those related to the development of pathologies .
Result of Action
Similar compounds have been noted for their role in the development of various pathologies, including cancer .
Action Environment
It’s worth noting that similar compounds are often stored at low temperatures to maintain their stability .
Propriétés
IUPAC Name |
methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO11/c1-13(28)27-21-24(36-16(4)31)23(35-15(3)30)20(12-34-14(2)29)37-26(21)38-22-18-9-7-6-8-17(18)10-11-19(22)25(32)33-5/h6-11,20-21,23-24,26H,12H2,1-5H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKPXOWLUQPPRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=CC3=CC=CC=C32)C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

![2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2370230.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2370234.png)





![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)

